molecular formula C27H25FN4O2S B6488032 5-[(4-benzylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-60-5

5-[(4-benzylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488032
CAS No.: 887221-60-5
M. Wt: 488.6 g/mol
InChI Key: TZXNTVVUAUHPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a triazolothiazole core fused with a furan moiety and substituted with a 4-benzylpiperidine group and a 2-fluorophenylmethyl side chain. The benzylpiperidine group may enhance lipophilicity and blood-brain barrier penetration, while the 2-fluorophenyl substituent likely improves metabolic stability through halogen bonding.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2S/c28-21-10-5-4-9-20(21)23(31-14-12-19(13-15-31)17-18-7-2-1-3-8-18)24-26(33)32-27(35-24)29-25(30-32)22-11-6-16-34-22/h1-11,16,19,23,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXNTVVUAUHPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzylpiperidine and fluorophenyl groups likely enhance membrane permeability but reduce aqueous solubility compared to G857-1881.
  • The triazolothiadiazole analog’s methoxyphenyl group may improve solubility relative to the target compound’s furan moiety.

Pharmacological Activity

Target Compound: Hypothesized Targets: Kinases or neurotransmitter receptors (based on benzylpiperidine’s prevalence in CNS drugs). Potential Advantages: Enhanced blood-brain barrier penetration due to high lipophilicity.

Compound G857-1881 : Reported Activity: Not explicitly stated, but structural similarity suggests possible kinase or protease modulation. Limitations: Piperazine’s polarity may limit CNS bioavailability.

Mechanistic Insight: Methoxyphenyl and pyrazole groups facilitate hydrogen bonding with the enzyme’s active site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.